3-(2-Pyridyl)-D-alanine
CAS No.: 37535-52-7
Cat. No.: VC21543719
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 37535-52-7 |
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Molecular Formula | C8H10N2O2 |
Molecular Weight | 166.18 g/mol |
IUPAC Name | (2R)-2-amino-3-pyridin-2-ylpropanoic acid |
Standard InChI | InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-3-1-2-4-10-6/h1-4,7H,5,9H2,(H,11,12)/t7-/m1/s1 |
Standard InChI Key | PDRJLZDUOULRHE-SSDOTTSWSA-N |
Isomeric SMILES | C1=CC=NC(=C1)C[C@H](C(=O)[O-])[NH3+] |
SMILES | C1=CC=NC(=C1)CC(C(=O)O)N |
Canonical SMILES | C1=CC=NC(=C1)CC(C(=O)[O-])[NH3+] |
Physical and Chemical Properties
3-(2-Pyridyl)-D-alanine possesses distinctive physical and chemical properties that influence its behavior in various experimental and applied contexts. Based on available data for the protected form (Boc-3-(2'-pyridyl)-D-alanine), we can extrapolate certain properties for the unprotected compound while acknowledging the differences that would exist.
Basic Physical Properties
The physical properties of 3-(2-Pyridyl)-D-alanine and its Boc-protected derivative are summarized in the following table:
The specific optical rotation of Boc-3-(2'-pyridyl)-D-alanine is reported as [α]D = +17 ± 2° (c=1 in MeOH) at 20°C , which is consistent with the D-configuration. This value is approximately equal in magnitude but opposite in sign to the L-isomer, which has been reported as [α]D = -16.5° in methanol for the Boc-protected version .
Structural Characteristics
The structural features of 3-(2-Pyridyl)-D-alanine significantly influence its chemical behavior and biological activity. The compound combines the typical amino acid backbone with a heterocyclic aromatic side chain.
Molecular Structure
3-(2-Pyridyl)-D-alanine contains an alanine backbone with a 2-pyridyl group substituted at the β-carbon. The key structural elements include:
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The chiral α-carbon with the R-configuration (D-amino acid)
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The primary amine at the α-position
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The carboxylic acid group
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The 2-pyridyl substituent at the β-carbon
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The pyridine nitrogen at position 2' of the aromatic ring
The compound features a relatively rigid structure due to the aromatic pyridine ring, which restricts conformational flexibility compared to amino acids with aliphatic side chains.
Crystal Structure Characteristics
While detailed crystallographic data specifically for 3-(2-Pyridyl)-D-alanine is limited in the search results, related compounds provide insights into potential structural features. Derivatives of β-(2-pyridyl)-alanine have been reported to form crystal structures characterized by extensive hydrogen-bonding networks, involving both inter- and intramolecular interactions .
The presence of the pyridine nitrogen creates additional opportunities for hydrogen bonding compared to phenylalanine or other aromatic amino acids. This nitrogen can act as a hydrogen bond acceptor, potentially interacting with water molecules, other amino acid residues, or counter-ions in crystal structures.
Synthesis and Preparation
The synthesis of 3-(2-Pyridyl)-D-alanine can be approached through various methodologies, with strategies often focusing on establishing the correct stereochemistry at the α-carbon.
Protection Strategies
The Boc-protected version (Boc-3-(2'-pyridyl)-D-alanine) is commonly used in peptide synthesis applications. The protection and deprotection strategies are critical for successful incorporation of this amino acid into peptides:
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Amino group protection with Boc: Achieved using Boc anhydride or Boc-ON reagents
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Carboxylic acid activation: Often accomplished through conversion to active esters or anhydrides
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Deprotection of Boc: Typically performed under acidic conditions (TFA or HCl)
These protection strategies enable controlled reactivity during peptide coupling and other synthetic transformations.
Applications in Research and Development
3-(2-Pyridyl)-D-alanine demonstrates significant utility across multiple research domains, with its unique structural and chemical properties making it valuable for diverse applications.
Peptide Synthesis Applications
The compound serves as an important building block in peptide synthesis, offering several advantages:
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Enhanced peptide stability: The D-configuration provides resistance to proteolytic degradation
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Novel structural elements: The pyridine ring introduces unique conformational constraints
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Metal coordination capability: The pyridine nitrogen can coordinate with metal ions
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Specific stereochemistry: The D-configuration creates distinct three-dimensional structures
As noted in the search results, Boc-3-(2'-pyridyl)-D-alanine is "utilized in the synthesis of bioactive peptides, which are crucial in drug discovery and development" .
Pharmaceutical Development
In drug development, 3-(2-Pyridyl)-D-alanine contributes valuable properties:
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Target specificity: The compound is used "in the design of novel pharmaceuticals, especially in creating compounds that target specific receptors or enzymes, enhancing therapeutic efficacy"
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Enhanced metabolic stability: The D-configuration helps resist enzymatic degradation
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Improved binding interactions: The pyridine ring can participate in hydrogen bonding and π-stacking
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Metal chelation: The pyridine nitrogen can interact with biologically relevant metal ions
These properties make the compound useful for developing drugs with improved pharmacokinetic profiles and target specificity.
Bioconjugation Applications
The chemical is reported to be "effective in bioconjugation processes, allowing researchers to attach biomolecules to surfaces or other molecules, which is crucial in developing targeted drug delivery systems" . This application leverages:
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Reactive functional groups for conjugation chemistry
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The structural rigidity provided by the aromatic ring
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The potential for metal coordination through the pyridine nitrogen
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The ability to introduce chirality into bioconjugates
Neuroscience Research
The compound's "structural properties make it a candidate for studying neurotransmitter pathways, aiding in the understanding of neurological disorders and potential treatments" . This application stems from:
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Structural similarity to certain neurotransmitters and their precursors
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The ability to interact with neuroreceptors
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Potential modulation of neurotransmitter systems
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Applications in developing probes for neurological research
Biological Activity and Significance
Beyond its synthetic utility, 3-(2-Pyridyl)-D-alanine exhibits biological relevance both as a building block and as a component of naturally occurring compounds.
Natural Occurrence
While uncommon in nature, the search results reveal that related compounds have been identified in natural products. Specifically, the amino acid 3-(2-pyridyl)-alanine has been found in pentaminomycins F and G, representing "the first reported examples of non-ribosomal peptides containing this residue" . This finding highlights the biological relevance of this unusual amino acid and suggests potential natural roles for related structures.
The identification of this residue in natural peptides from Streptomyces cacaoi subsp. cacaoi, as mentioned in search result , indicates that 3-(2-pyridyl)-alanine and its derivatives may play roles in the biological activities of certain bacterial secondary metabolites.
Analytical Methods and Characterization
Proper characterization of 3-(2-Pyridyl)-D-alanine is essential for research applications and quality control in synthesis. Various analytical techniques can be employed to confirm its identity, purity, and stereochemical configuration.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about 3-(2-Pyridyl)-D-alanine. From search result , we can extract specific NMR data related to the 2-pyridyl moiety:
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1H NMR signals for the pyridine ring: δH 7.25 (H-6'), 7.65 (H-5'), 7.19 (H-4'), and 8.43 (H-3')
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13C NMR signals: δC 123.9 (C-6'), 136.1 (C-5'), 121.7 (C-4'), 148.4 (C-3'), and 157.8 (C-1')
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HMBC correlations between the methylene protons (H-3) and the pyridine carbon atoms confirm the attachment of the pyridine ring to the alanine backbone
These spectroscopic features can be used to verify the structure of synthesized 3-(2-Pyridyl)-D-alanine and related compounds.
Determination of Stereochemical Configuration
The determination of the absolute configuration (D vs. L) is critical for applications requiring stereochemical precision. Methods for determining the stereochemistry include:
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Optical rotation measurement: The D-isomer shows a positive rotation ([α]D = +17 ± 2° for the Boc-protected version)
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Chiral HPLC analysis: Comparison with authentic standards
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Marfey's analysis: A common method for determining amino acid configuration in peptides, as mentioned in search result
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X-ray crystallography: When suitable crystals can be obtained
The Marfey's analysis technique was specifically mentioned in search result as being used to determine the absolute configuration of amino acid residues in pentaminomycins.
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